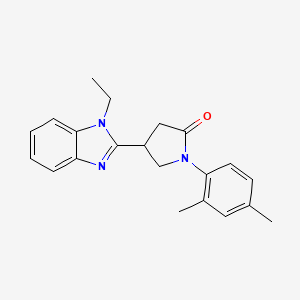

1-(2,4-dimethylphenyl)-4-(1-ethyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one

Descripción

1-(2,4-Dimethylphenyl)-4-(1-ethyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one is a pyrrolidin-2-one derivative featuring a benzimidazole moiety substituted with an ethyl group and a 2,4-dimethylphenyl ring attached to the pyrrolidinone core. The ethyl group on the benzimidazole nitrogen and the 2,4-dimethylphenyl substituent likely influence its physicochemical properties, such as lipophilicity (predicted logP ~3.5) and solubility, as well as its metabolic stability .

Propiedades

IUPAC Name |

1-(2,4-dimethylphenyl)-4-(1-ethylbenzimidazol-2-yl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O/c1-4-23-19-8-6-5-7-17(19)22-21(23)16-12-20(25)24(13-16)18-10-9-14(2)11-15(18)3/h5-11,16H,4,12-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYCUOBHKGYYYNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=C(C=C(C=C4)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-dimethylphenyl)-4-(1-ethyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one typically involves multi-step organic reactions. A common approach might include:

Formation of the Pyrrolidinone Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Substitution Reactions: Introduction of the 2,4-dimethylphenyl group and the 1-ethylbenzimidazol-2-yl group can be done through substitution reactions using suitable reagents and catalysts.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic routes for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and cost-effective raw materials.

Análisis De Reacciones Químicas

Types of Reactions

1-(2,4-dimethylphenyl)-4-(1-ethyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be used to modify the functional groups within the compound.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Catalysts: Various catalysts can be used to facilitate these reactions, including transition metal catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Aplicaciones Científicas De Investigación

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

Industry: Used in the development of new materials and as a catalyst in industrial processes.

Mecanismo De Acción

The mechanism of action of 1-(2,4-dimethylphenyl)-4-(1-ethyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Key Observations:

Compounds with phenoxyethyl substituents (e.g., ) exhibit improved aqueous solubility due to the polar ether linkage, whereas the target compound’s ethyl group prioritizes lipophilicity .

Aryl Group Modifications: The 2,4-dimethylphenyl group on the target compound contributes to high lipophilicity, favoring membrane permeability but possibly limiting solubility. In contrast, 4-fluorobenzyl () introduces electron-withdrawing effects, which may enhance binding to aromatic residues in enzyme active sites . Piperazine-containing analogs (e.g., S-61) demonstrate that alkyl side chains with basic nitrogen atoms can confer α1-adrenolytic and antiarrhythmic properties, a feature absent in the target compound .

Biological Activity Trends: While direct data for the target compound are lacking, triazolothiadiazine derivatives () and piperazine-pyrrolidinone hybrids () highlight the therapeutic versatility of this structural class, including wound healing and cardiovascular applications .

Actividad Biológica

1-(2,4-Dimethylphenyl)-4-(1-ethyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one is a compound of interest due to its potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidinone core substituted with a dimethylphenyl group and a benzodiazolyl moiety. This structural configuration is significant for its interaction with biological targets.

Research indicates that compounds with similar structures often exhibit various mechanisms of action, including:

- Enzyme Inhibition : Many pyrrolidinones act as inhibitors for enzymes such as acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's.

- Receptor Modulation : The benzodiazole component may interact with GABA receptors, influencing neurotransmission and exhibiting anxiolytic effects.

Biological Activity Overview

The biological activities of 1-(2,4-dimethylphenyl)-4-(1-ethyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one can be summarized as follows:

| Activity Type | Description |

|---|---|

| Antioxidant | Exhibits free radical scavenging properties. |

| Anticancer | Potential cytotoxic effects against various cancer cell lines. |

| Neuroprotective | May protect neuronal cells from oxidative stress and apoptosis. |

| Enzyme Inhibition | Inhibits AChE and other metabolic enzymes involved in neurotransmission. |

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of 1-(2,4-dimethylphenyl)-4-(1-ethyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one.

- Anticancer Activity : A study revealed that similar benzodiazole derivatives showed significant cytotoxicity against colon carcinoma HCT-116 cells with IC50 values ranging from 6.2 µM to 43.4 µM . This suggests that the target compound may possess similar anticancer properties.

- Neuroprotective Effects : Research on related pyrrolidinones indicated their ability to protect neuronal cells from oxidative damage, which is critical in neurodegenerative diseases .

- Enzyme Inhibition : Compounds with structural similarities have been shown to effectively inhibit AChE, which is beneficial in treating conditions characterized by cholinergic dysfunction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.